molecular formula C6H10N8O4S2 B14495777 3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone CAS No. 63479-73-2

3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone

Cat. No.: B14495777
CAS No.: 63479-73-2
M. Wt: 322.3 g/mol
InChI Key: KSPAKFKYDDQERC-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetraamino[4,4’-bi-1lambda~6~,2,6-thiadiazine]-1,1,1’,1’(2H,2’H)-tetrone is a nitrogen-rich compound known for its high thermal stability and energetic properties

Preparation Methods

The synthesis of 3,3’,5,5’-Tetraamino[4,4’-bi-1lambda~6~,2,6-thiadiazine]-1,1,1’,1’(2H,2’H)-tetrone typically involves the reaction of readily available starting materials through a one-step procedure. The compound consists of two combined aromatic triazole molecules with four amino moieties, resulting in a highly stable structure . Industrial production methods often involve the electrochemical oxidation of precursor compounds in aqueous solutions, yielding a stable and high-performing energetic material .

Chemical Reactions Analysis

3,3’,5,5’-Tetraamino[4,4’-bi-1lambda~6~,2,6-thiadiazine]-1,1,1’,1’(2H,2’H)-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dinitramide, 5-nitrotetrazole-2-oxide, and nitrate . The major products formed from these reactions are energetic ionic derivatives, which are characterized by their high thermal stability and density .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the development of new energetic materials. In biology and medicine, its high thermal stability and energetic properties make it a potential candidate for use in drug delivery systems and other biomedical applications. In industry, it is used in the production of environmentally benign explosives and other high-energy materials .

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetraamino[4,4’-bi-1lambda~6~,2,6-thiadiazine]-1,1,1’,1’(2H,2’H)-tetrone involves its interaction with molecular targets and pathways involved in energetic reactions. The compound’s high nitrogen content and aromatic structure contribute to its high heat of formation and thermal stability, making it an effective component in energetic materials .

Comparison with Similar Compounds

3,3’,5,5’-Tetraamino[4,4’-bi-1lambda~6~,2,6-thiadiazine]-1,1,1’,1’(2H,2’H)-tetrone is unique compared to other similar compounds such as 4,4’,5,5’-tetraamino-3,3’-bi-1,2,4-triazole and 4,4’-dinitrimino-5,5’-diamino-3,3’-azo-bis-1,2,4-triazole. These compounds share similar nitrogen-rich structures but differ in their specific chemical properties and applications. The uniqueness of 3,3’,5,5’-Tetraamino[4,4’-bi-1lambda~6~,2,6-thiadiazine]-1,1,1’,1’(2H,2’H)-tetrone lies in its combination of high thermal stability, high density, and low sensitivity towards physical stimuli .

Properties

CAS No.

63479-73-2

Molecular Formula

C6H10N8O4S2

Molecular Weight

322.3 g/mol

IUPAC Name

4-(3,5-diamino-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-3,5-diamine

InChI

InChI=1S/C6H10N8O4S2/c7-3-1(4(8)12-19(15,16)11-3)2-5(9)13-20(17,18)14-6(2)10/h11,13H,7,9H2,(H2,8,12)(H2,10,14)

InChI Key

KSPAKFKYDDQERC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NS(=O)(=O)N=C1N)N)C2=C(NS(=O)(=O)N=C2N)N

Origin of Product

United States

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